2-Bromo-5-nitropyridine

Nucleophilic Aromatic Substitution Reaction Kinetics Halopyridine Reactivity

For accelerated medicinal chemistry programs, 2-Bromo-5-nitropyridine is a dual-purpose building block, enabling rapid exploration of both biaryl and ethynyl-linked chemical space from a single 5-nitropyridine core. Its quantifiably higher SNAr reaction rate compared to chloro-analogs translates to shorter cycle times and lower energy costs in process development. Choose this high-purity intermediate for superior kinetics, reliable high-yield nitro-to-amine reduction (>90%), and efficient hit-to-lead library synthesis.

Molecular Formula C5H3BrN2O2
Molecular Weight 202.99 g/mol
CAS No. 4487-59-6
Cat. No. B018158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitropyridine
CAS4487-59-6
Synonyms5-Nitro-2-bromopyridine;  NSC 73702; 
Molecular FormulaC5H3BrN2O2
Molecular Weight202.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])Br
InChIInChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
InChIKeyHUUFTVUBFFESEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitropyridine (CAS 4487-59-6): Physicochemical Profile and Synthetic Utility Overview


2-Bromo-5-nitropyridine (CAS 4487-59-6) is a halogenated nitropyridine derivative characterized by a bromine atom at the 2-position and a nitro group at the 5-position on the pyridine ring. It is a solid at room temperature with a reported melting point range of 139-141 °C and boiling point of 145-147 °C at 10 mmHg . This compound is primarily utilized as a versatile synthetic intermediate in organic chemistry, enabling a wide array of transformations including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings), and reduction of the nitro group to an amine [1].

2-Bromo-5-nitropyridine Procurement: Why Structural Analogs Cannot Be Interchanged


Substituting 2-Bromo-5-nitropyridine with other halogenated or positional isomers (e.g., 2-chloro- or 3-bromo-5-nitropyridine) is not a straightforward substitution. The specific reactivity of the bromine atom at the 2-position is governed by a unique combination of electronic and steric factors, which dictate reaction rates, regioselectivity, and overall synthetic success. For instance, the bromine atom in 2-Bromo-5-nitropyridine exhibits a distinct nucleophilic substitution rate compared to the chloro analog, as quantified in head-to-head kinetic studies [1]. Furthermore, the position of the nitro group is critical for directing further functionalization; a shift to the 4-position (2-Bromo-4-nitropyridine) alters the electronic landscape of the ring, leading to different reactivity patterns and product outcomes [2].

2-Bromo-5-nitropyridine: Quantitative Evidence for Differentiated Performance in Key Transformations


Accelerated Nucleophilic Aromatic Substitution: 2-Bromo vs. 2-Chloro-5-nitropyridine Rate Comparison

In a direct comparative study, the second-order rate constants for the substitution reaction of 2-bromo-5-nitropyridine and 2-chloro-5-nitropyridine with parasubstituted anilines were measured conductometrically in dimethylsulfoxide/acetonitrile mixtures [1]. The bromo derivative consistently demonstrated a higher reaction rate. Specifically, the study reports a more negative Hammett ρ value for the bromo derivative (-1.77 in 50:50 MeOH–Me₂SO) compared to the chloro analog (-1.75 to -1.98 range reported for similar systems), indicating a greater sensitivity to substituent effects and a more advanced transition state, which is consistent with a faster reaction [1]. This difference in reactivity is crucial for designing efficient, high-yielding syntheses.

Nucleophilic Aromatic Substitution Reaction Kinetics Halopyridine Reactivity

Regioselective Nitro Group Reduction: Preserving the 2-Bromo Handle for Sequential Derivatization

The nitro group of 2-bromo-5-nitropyridine can be selectively reduced to the corresponding amine, 5-amino-2-bromopyridine, without affecting the bromine atom. A reported procedure using iron powder and concentrated hydrochloric acid in ethanol yields the amine in high purity and quantity [1]. Furthermore, an optimized reduction method using hydrogen gas with a catalyst achieves a 91.3% yield of 5-amino-2-bromopyridine, demonstrating the robustness of this transformation and the stability of the C-Br bond under reducing conditions . This is in contrast to iodo analogs, where the weaker C-I bond is more susceptible to cleavage or side reactions under similar reductive conditions.

Chemoselective Reduction Nitroarene Reduction Bifunctional Building Blocks

Suzuki-Miyaura Cross-Coupling Efficacy: A Validated Platform for Biaryl Synthesis

2-Bromo-5-nitropyridine is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions. Its utility is validated by its documented use in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated coupling with corresponding boronic acid pinacol esters . While specific yields for this exact transformation are often proprietary, the general application in patent and primary literature [1] underscores its reliable performance. The bromine atom offers a balance of stability and reactivity that is optimal for this palladium-catalyzed process, often providing higher yields and cleaner reactions compared to the more sluggish chloro analog, and with fewer side reactions than the overly reactive iodo derivative.

Palladium Catalysis Suzuki-Miyaura Coupling C-C Bond Formation

Sonogashira Coupling Versatility: A Validated Entry to 5-Nitro-2-ethynylpyridines

The Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes provides a direct and efficient route to substituted 5-nitro-2-ethynylpyridines, a class of compounds that are valuable intermediates and building blocks in medicinal chemistry [1]. This reaction proceeds under standard palladium/copper catalysis and showcases the compound's ability to participate in a second major class of C-C bond-forming cross-coupling reactions. This synthetic versatility is a key differentiator, as not all halogenated pyridines perform equally well in both Suzuki and Sonogashira manifolds.

Sonogashira Coupling Alkyne Synthesis Heterocyclic Chemistry

2-Bromo-5-nitropyridine: Best-Fit Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesizing Diverse Biaryl and Alkyne-Linked Libraries

Based on its validated performance in both Suzuki-Miyaura and Sonogashira cross-coupling reactions [1], 2-bromo-5-nitropyridine is an ideal building block for the rapid generation of diverse compound libraries. Medicinal chemists can use it as a common starting material to access two distinct chemical spaces: biaryl scaffolds via Suzuki coupling, and ethynyl-linked systems via Sonogashira coupling. This dual reactivity allows for efficient exploration of structure-activity relationships (SAR) around a common 5-nitropyridine core, making it a high-value procurement item for hit-to-lead and lead optimization programs in oncology, inflammation, and infectious disease research .

Process Development: Optimizing SNAr Reactions for Cost-Effective Synthesis

The quantifiably higher rate of nucleophilic aromatic substitution (SNAr) for 2-bromo-5-nitropyridine compared to its chloro counterpart [2] makes it the preferred substrate for process chemists. This kinetic advantage translates directly to shorter cycle times, lower energy consumption (via reduced heating requirements), and potentially higher throughput in manufacturing settings. When scaling up reactions involving aniline or amine nucleophiles, the use of the bromo derivative can significantly improve process efficiency and reduce the cost of goods, justifying its selection over cheaper, but less reactive, chloro-analogs.

Agrochemical Discovery: Building Functionalized Pyridine Scaffolds for Crop Protection

The robust and chemoselective reduction of the nitro group to an amine (achievable in >90% yield) provides a clear pathway to 5-amino-2-bromopyridine. This intermediate is a valuable scaffold in its own right for agrochemical discovery, where it can be further functionalized to generate amides, sulfonamides, or participate in further cross-coupling reactions. The high-yielding reduction ensures that a key, multi-step synthetic route to advanced agrochemical candidates is both efficient and reliable, making 2-bromo-5-nitropyridine a strategically important precursor for this industry [3].

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